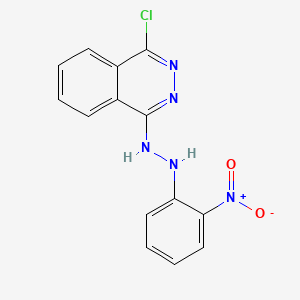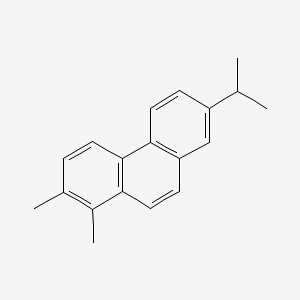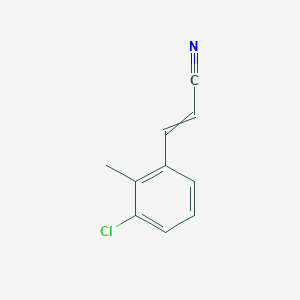
3-(3-Chloro-2-methylphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2-methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of cinnamaldehyde, where the aldehyde group is replaced by a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylphenyl)prop-2-enenitrile typically involves the reaction of 3-chloro-2-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-2-methylphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: 3-(3-Chloro-2-methylphenyl)propanoic acid.
Reduction: 3-(3-Chloro-2-methylphenyl)prop-2-enamine.
Substitution: 3-(3-Amino-2-methylphenyl)prop-2-enenitrile or 3-(3-Mercapto-2-methylphenyl)prop-2-enenitrile.
Applications De Recherche Scientifique
3-(3-Chloro-2-methylphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-2-methylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitrile group can interact with active sites of enzymes, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chlorophenyl)prop-2-enenitrile: Similar structure but with the chloro group in a different position.
3-(3-Methylphenyl)prop-2-enenitrile: Lacks the chloro group, affecting its reactivity and applications.
3-(3-Chloro-4-methoxyphenyl)prop-2-enenitrile: Contains an additional methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
3-(3-Chloro-2-methylphenyl)prop-2-enenitrile is unique due to the presence of both a chloro and a methyl group on the aromatic ring, which can significantly influence its reactivity and interactions with other molecules. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
64562-63-6 |
|---|---|
Formule moléculaire |
C10H8ClN |
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
3-(3-chloro-2-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8ClN/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2-6H,1H3 |
Clé InChI |
ALKFXABYAWXJNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)


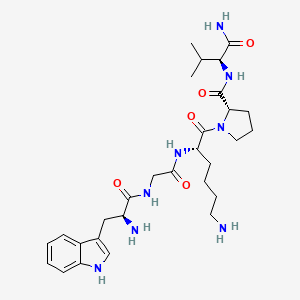
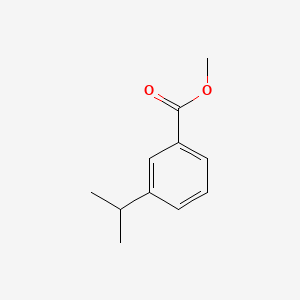
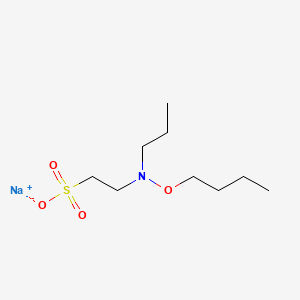
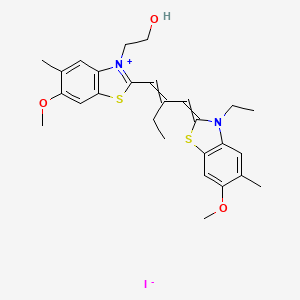
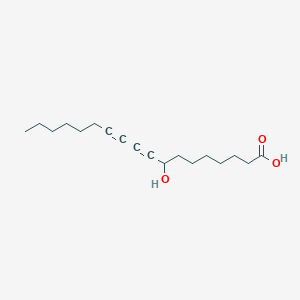
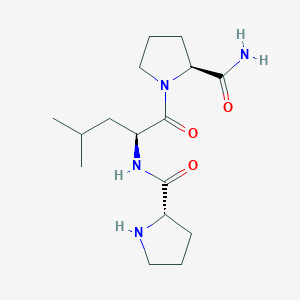

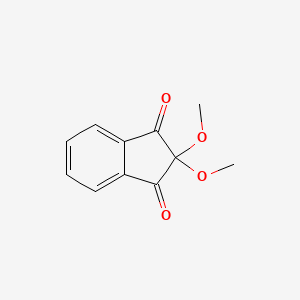
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
